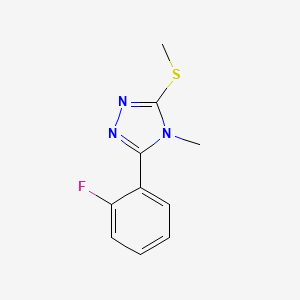
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is a derivative of carbamate, featuring a naphthalene ring substituted with a dimethylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) can be synthesized through the reaction of 2-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate ester linkage.
Industrial Production Methods
In industrial settings, the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) may involve the use of continuous flow systems to enhance efficiency and yield. The reaction of 2-naphthol with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can be employed to produce the compound in an environmentally friendly manner .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes by carbamoylation, leading to the formation of stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: A precursor in the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI).
Naphthalene: The parent compound of the naphthalene ring.
Dimethylcarbamate: A simpler carbamate derivative.
Uniqueness
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is unique due to its specific structure, which combines the properties of naphthalene and carbamate. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
15300-41-1 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
naphthalen-2-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
Clé InChI |
HWXRSDPITDEWLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate](/img/structure/B8800852.png)






![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B8800887.png)






